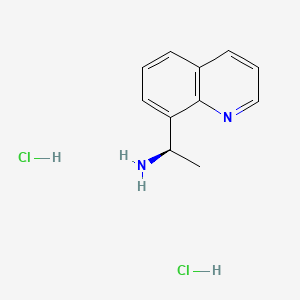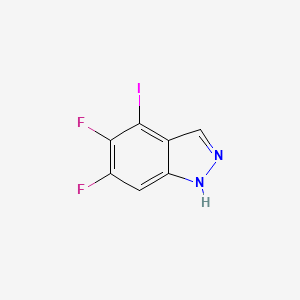
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is a complex organic compound that features a pyridinone core substituted with an amino group and a bromothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions One common method starts with the bromination of thiophene to obtain 3-bromothiophene This intermediate is then subjected to a Friedel-Crafts alkylation with a suitable pyridinone derivative to introduce the pyridinone moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the bromothiophene moiety or the pyridinone core.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group and the bromothiophene moiety can form hydrogen bonds and π-π interactions with target proteins or enzymes, modulating their activity. The pyridinone core can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-((3-chlorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((3-fluorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((3-iodothiophen-2-yl)methyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance the compound’s binding affinity and specificity towards certain biological targets, making it a valuable scaffold in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H9BrN2OS |
|---|---|
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
3-amino-1-[(3-bromothiophen-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-3-5-15-9(7)6-13-4-1-2-8(12)10(13)14/h1-5H,6,12H2 |
Clave InChI |
AKQPADTXVHCVJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C(=C1)N)CC2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)











